molecular formula C11H14ClNO2 B585038 (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 146074-43-3

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B585038
CAS RN: 146074-43-3
M. Wt: 227.688
InChI Key: BUXCBOUGBHWQBE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid .


Molecular Structure Analysis

The molecular structure of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” consists of a tetrahydroisoquinoline core with a carboxylate group attached to the 3-position and a methyl group attached to the nitrogen . The “R” in the name indicates that this compound is the R-enantiomer, meaning it has a specific three-dimensional configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” include a molecular weight of 191.23 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the retrieved sources.

Scientific Research Applications

  • Resolution and Derivatives Preparation : Sánchez et al. (2001) investigated the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. They observed that the butyl, ethyl, and methyl esters of this acid could be hydrolyzed under mild conditions, resulting in the corresponding (S)-acid and the unreacted (R)-ester (Sánchez et al., 2001).

  • Enantioselective Hydrolysis : Paál et al. (2007) developed a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. They used CAL-B-catalyzed enantioselective hydrolysis, achieving a high enantiomeric excess and isolated yield (Paál et al., 2007).

  • Synthesis of Isoquinoline Derivatives : The synthesis of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its methyl ester hydrochloride, was explored by Jansa et al. (2006). They characterized these substances using techniques like NMR spectroscopy and X-ray diffraction (Jansa et al., 2006).

  • Neuroprotective Potential : Kotake et al. (2005) studied the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. They found that this compound had a protective effect against various neurotoxins, suggesting its potential in treating neurological disorders like Parkinson's disease (Kotake et al., 2005).

  • Synthetic Approaches : Various studies have focused on the synthesis of tetrahydroisoquinoline derivatives for different applications. For example, Huber and Seebach (1987) described a method for synthesizing tetrahydroisoquinolines by diastereoselective alkylation, which included derivatives derived from phenylalanine (Huber & Seebach, 1987).

Safety and Hazards

The safety and hazards associated with “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” are not specified in the retrieved sources . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for the study and application of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” and related compounds could involve further exploration of their biological activities and potential therapeutic uses . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

properties

IUPAC Name

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXCBOUGBHWQBE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

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